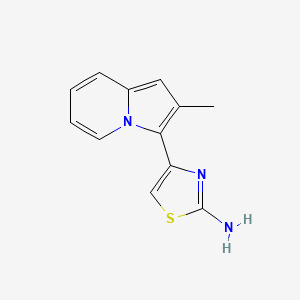
4-(2-Methylindolizin-3-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylindolizin-3-yl)thiazol-2-amine is a heterocyclic compound that features both an indolizine and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylindolizin-3-yl)thiazol-2-amine typically involves the condensation of 2-methylindolizine with a thiazole derivative. One common method involves the reaction of 2-methylindolizine with α-chloroketones in the presence of a base, followed by cyclization with thiourea . The reaction conditions often require heating in methanol or another suitable solvent.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, potentially using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylindolizin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines or alcohols .
Scientific Research Applications
4-(2-Methylindolizin-3-yl)thiazol-2-amine has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylindolizin-3-yl)thiazol-2-amine is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In cancer cells, it may interfere with DNA replication or repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-(Indol-3-yl)thiazole-2-amine: Similar structure but lacks the methyl group on the indolizine ring.
Benzothiazole derivatives: These compounds also feature a thiazole ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness
4-(2-Methylindolizin-3-yl)thiazol-2-amine is unique due to the presence of both an indolizine and a thiazole ring, which may confer distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H11N3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-(2-methylindolizin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11N3S/c1-8-6-9-4-2-3-5-15(9)11(8)10-7-16-12(13)14-10/h2-7H,1H3,(H2,13,14) |
InChI Key |
RCAAGMPDLCPNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


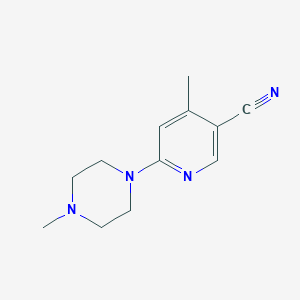
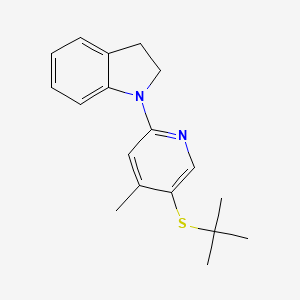
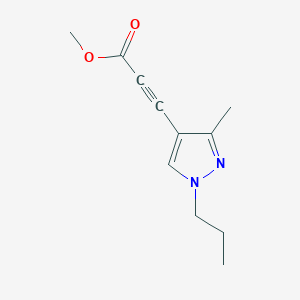

![2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B11794174.png)
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11794177.png)
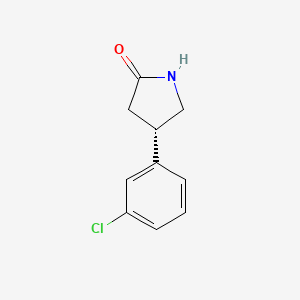
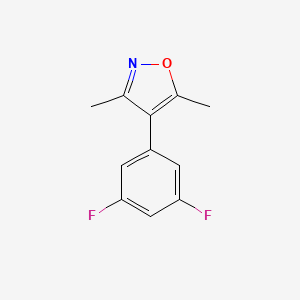
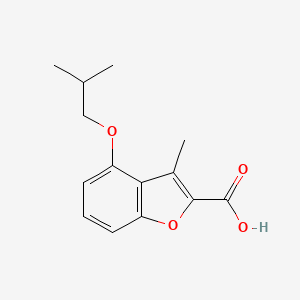
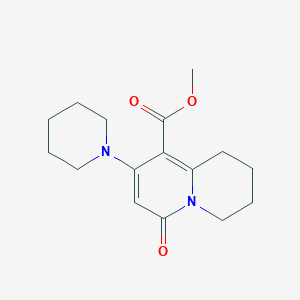
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine](/img/structure/B11794220.png)
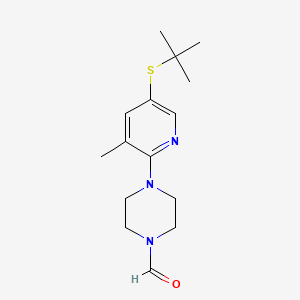
![Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11794247.png)

